1-(2-Chloroacetyl)piperidine-3-carboxamide
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Overview
Description
1-(2-Chloroacetyl)piperidine-3-carboxamide is a chemical compound with the molecular formula C8H13ClN2O2 and a molecular weight of 204.65 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, to which this compound belongs, are widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s suggested that similar compounds proceed through an outer-sphere dissociative mechanism, undergoing a series of successive protonations .
Preparation Methods
The synthesis of 1-(2-Chloroacetyl)piperidine-3-carboxamide typically involves the reaction of piperidine derivatives with chloroacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
1-(2-Chloroacetyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.
Scientific Research Applications
1-(2-Chloroacetyl)piperidine-3-carboxamide is used in various scientific research applications, including:
Comparison with Similar Compounds
1-(2-Chloroacetyl)piperidine-3-carboxamide can be compared with other similar compounds, such as:
2-Chloro-N-phenylacetamide: Similar in structure but with a phenyl group instead of a piperidine ring.
N-(2-Chloroacetyl)-2-pyrrolidinecarboxamide: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.
1-(2-Bromoacetyl)piperidine-3-carboxamide: Similar in structure but with a bromoacetyl group instead of a chloroacetyl group.
Properties
IUPAC Name |
1-(2-chloroacetyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2/c9-4-7(12)11-3-1-2-6(5-11)8(10)13/h6H,1-5H2,(H2,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXIPUBTNRBWMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877964-41-5 |
Source
|
Record name | 1-(2-chloroacetyl)piperidine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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